molecular formula C20H16N4O7 B11541882 2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11541882
M. Wt: 424.4 g/mol
InChI Key: FUHBAICFZASNMU-SRZZPIQSSA-N
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Description

2-(2-Methoxy-4,6-dinitrophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes methoxy, dinitrophenoxy, and naphthalenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxy-4,6-dinitrophenol with acetohydrazide under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization or chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4,6-dinitrophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(2-Methoxy-4,6-dinitrophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4,6-dinitrophenol: Shares the dinitrophenoxy group but lacks the naphthalenyl and acetohydrazide moieties.

    Naphthalen-1-ylmethylideneacetohydrazide: Contains the naphthalenyl and acetohydrazide groups but lacks the dinitrophenoxy group.

Uniqueness

2-(2-Methoxy-4,6-dinitrophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for applications that require precise molecular interactions and specific reactivity.

Properties

Molecular Formula

C20H16N4O7

Molecular Weight

424.4 g/mol

IUPAC Name

2-(2-methoxy-4,6-dinitrophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H16N4O7/c1-30-18-10-15(23(26)27)9-17(24(28)29)20(18)31-12-19(25)22-21-11-14-7-4-6-13-5-2-3-8-16(13)14/h2-11H,12H2,1H3,(H,22,25)/b21-11+

InChI Key

FUHBAICFZASNMU-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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